[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13444975
Molecular Formula: C17H27N3O2
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3O2 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H27N3O2/c1-19(12-16-8-5-10-20(13-16)11-9-18)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,18H2,1H3 |
| Standard InChI Key | LPJBHNSZMSPYGH-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound’s IUPAC name, benzyl N-[[1-(2-aminoethyl)piperidin-3-yl]methyl]-N-methylcarbamate, reflects its three key components:
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Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and receptor-binding potential.
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Aminoethyl side chain: A primary amine () attached via an ethyl linker, enhancing solubility and enabling hydrogen-bonding interactions.
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Benzyl carbamate: A methyl-substituted carbamate group esterified to a benzyl moiety, which modulates lipophilicity and metabolic stability .
The stereochemistry of the piperidine ring (e.g., R-configuration at the 3-position) influences its biological activity, as seen in related compounds .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine functionalization: Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.
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Carbamate formation: Reaction of the secondary amine with benzyl chloroformate in the presence of a base like triethylamine.
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Methylation: Selective methylation of the carbamate nitrogen using methyl iodide or dimethyl sulfate.
Optimized conditions (e.g., anhydrous -dimethylformamide at 0–25°C) yield 68–75% purity, with chromatography (silica gel, ethyl acetate/cyclohexane) achieving >95% purity.
Stability and Reactivity
Degradation Pathways
The compound undergoes:
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Hydrolysis: Cleavage of the carbamate ester in aqueous media, accelerated by acidic or alkaline conditions.
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Oxidation: Degradation of the aminoethyl group under oxidative stress, forming imine byproducts.
Comparative Analysis with Structural Analogs
This compound’s aminoethyl group distinguishes it from diabetes-focused analogs like alogliptin, suggesting a broader pharmacological profile .
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